4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide
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Overview
Description
4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with various functional groups
Mechanism of Action
Target of Action
The compound “4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, which this compound is a part of, can interact with multiple receptors . This interaction can lead to a variety of biological responses, depending on the specific targets involved .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected . These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight, density, and logp value , can provide some insights into its potential pharmacokinetic behavior.
Result of Action
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular level . These could potentially include effects on cell growth, inflammation, oxidation, and various enzymatic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and ethyl acetoacetate, followed by cyclization. This pyrazole derivative is then coupled with the piperazine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling with Pyridine Derivative: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyrazole-piperazine intermediate reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.
Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its interactions with specific enzymes and receptors are of particular interest.
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide
- N-(2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxo-4-ethylpiperazine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with both pyrazole and pyridine moieties makes it a versatile scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
The compound 4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The structure of the compound is characterized by a piperazine core linked to a pyridinyl-pyrazole moiety and a dioxo functional group. This structural complexity is essential for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound was identified as having potent activity against various cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics such as doxorubicin . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4-Ethyl-2,3-dioxo... | A-431 (epidermoid carcinoma) | < 10 | Apoptosis induction |
Related Compound X | MCF7 (breast cancer) | 5.0 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to anticancer effects, the compound may exhibit anti-inflammatory properties. Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with various receptors, modulating signaling pathways that lead to cell death or reduced inflammation.
- Oxidative Stress Induction : Some studies suggest that compounds with similar scaffolds induce oxidative stress in cancer cells, leading to apoptosis .
Study 1: Anticancer Screening
In a study published in Cancer Research, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. The compound demonstrated significant cytotoxicity against several cancer types, particularly in solid tumors .
Study 2: Inflammation Model
Another investigation assessed the anti-inflammatory effects using a murine model of arthritis. The administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-2-21-9-10-23(16(25)15(21)24)17(26)19-7-8-22-12-14(11-20-22)13-3-5-18-6-4-13/h3-6,11-12H,2,7-10H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFTWUEARFVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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